molecular formula C18H16N2O3S2 B2497409 (E)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1421588-10-4

(E)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2497409
CAS No.: 1421588-10-4
M. Wt: 372.46
InChI Key: CQNSCLQDAXIJJA-BQYQJAHWSA-N
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Description

(E)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H16N2O3S2 and its molecular weight is 372.46. The purity is usually 95%.
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Properties

IUPAC Name

(E)-1-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-22-14-5-2-6-15-17(14)19-18(25-15)23-12-10-20(11-12)16(21)8-7-13-4-3-9-24-13/h2-9,12H,10-11H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNSCLQDAXIJJA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.

Chemical Structure

The compound features a complex structure comprising an azetidine ring, a thiophene moiety, and a methoxybenzothiazole group. This unique combination of structural elements is believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit various biological activities, including anticancer, antibacterial, and anti-inflammatory effects.

Anticancer Activity

Several studies have reported the anticancer potential of compounds containing thiophene and benzothiazole derivatives. For instance:

CompoundIC50 (µmol/L)Cell Line
Doxorubicin32.00MCF7
Compound 610.25MCF7
Compound 79.70MCF7
Compound 99.55MCF7
Compound 139.39MCF7

These results indicate that certain derivatives exhibit higher cytotoxicity than doxorubicin, a standard chemotherapy agent, suggesting their potential as effective anticancer agents .

The mechanisms underlying the anticancer activity of these compounds are thought to involve:

  • Inhibition of Carbonic Anhydrase : Some sulfonamide derivatives have been shown to inhibit carbonic anhydrase, leading to altered pH levels in cancer cells and subsequent apoptosis.
  • Induction of Apoptosis : Compounds may trigger apoptotic pathways in cancer cells, enhancing cell death.
  • Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.

Antibacterial Activity

Compounds similar to this compound have also demonstrated antibacterial properties against various strains. The presence of the thiophene ring is particularly noted for enhancing antibacterial activity.

Case Studies

A study published in Acta Pharmaceutica evaluated novel thiophene derivatives for their biological activity. The researchers synthesized several derivatives and tested them against human breast cancer cell lines (MCF7). The results showed significant cytotoxicity for several compounds, indicating their potential as therapeutic agents .

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